Diandraflavone
Description
Diandraflavone is a C-glycoside flavonoid first isolated from the plant Drymaria diandra (syn. Drymaria cordata ssp. diandra) in 2004 . Its molecular formula is C₂₉H₃₄O₁₁ (molecular weight: 558.59 g/mol), featuring a flavone backbone substituted with hydroxy and methoxy groups, along with β-D-glucopyranosyl and β-D-oliofuranosyl moieties at positions 4 and 6, respectively . This compound exhibits anti-HIV activity (though less potent than the alkaloid drymaritin/cordatanine from the same plant) and antioxidant properties, selectively inhibiting superoxide anion generation in human neutrophils (IC₅₀ = 10 μg/mL) . Its isolation yield is exceptionally low (0.00003% from the whole herb), highlighting its rarity .
Properties
Molecular Formula |
C28H32O13 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
6-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O13/c1-11-23(32)15(31)8-18(38-11)22-17(37-2)9-19-21(25(22)34)14(30)7-16(40-19)12-3-5-13(6-4-12)39-28-27(36)26(35)24(33)20(10-29)41-28/h3-7,9,11,15,18,20,23-24,26-29,31-36H,8,10H2,1-2H3/t11-,15-,18-,20-,23+,24-,26+,27-,28-/m1/s1 |
InChI Key |
GJQWEXQXMZQZBX-BFPHBORISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O |
Synonyms |
diandraflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diandraflavone belongs to the C-glycoside flavonoid subclass, distinguished by a carbon-carbon bond between the sugar and aglycone. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
Key Findings
This feature may explain its selective antioxidant activity . In contrast, isovitexin (a monoglycosylated C-glycoside) lacks the methoxy group and dual glycosylation, which may reduce its binding affinity to specific targets like HIV reverse transcriptase .
Anti-HIV Activity: While this compound is cited as anti-HIV, its potency is overshadowed by drymaritin/cordatanine (EC₅₀ = 0.699 μg/mL), an alkaloid from the same plant . This suggests flavonoids may act via indirect mechanisms (e.g., immunomodulation) rather than direct viral inhibition.
Antioxidant Specificity :
- This compound’s inhibition of superoxide anion generation (IC₅₀ = 10 μg/mL) is more selective than broad-spectrum antioxidants like proanthocyanidins , which scavenge multiple reactive oxygen species . This specificity could minimize off-target effects in therapeutic applications.
Comparative Limitations :
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